2-(Propan-2-yl)phenyl hydrogen carbonate
Description
Properties
IUPAC Name |
(2-propan-2-ylphenyl) hydrogen carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)8-5-3-4-6-9(8)13-10(11)12/h3-7H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDRUQXMTFFWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626434 | |
| Record name | 2-(Propan-2-yl)phenyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-57-7 | |
| Record name | 2-(Propan-2-yl)phenyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl hydrogen carbonate typically involves the reaction of 2-(Propan-2-yl)phenol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride generated during the reaction. The general reaction scheme is as follows:
2-(Propan-2-yl)phenol+Phosgene→2-(Propan-2-yl)phenyl hydrogen carbonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. Alternative methods may involve the use of safer phosgene equivalents, such as triphosgene, to minimize risks.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)phenyl hydrogen carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-(Propan-2-yl)phenol and carbon dioxide.
Substitution Reactions: The hydrogen carbonate group can be substituted with other nucleophiles, such as amines or alcohols, to form carbamate or carbonate derivatives.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-(Propan-2-yl)phenol and carbon dioxide.
Substitution: Carbamate or carbonate derivatives.
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced phenyl derivatives.
Scientific Research Applications
2-(Propan-2-yl)phenyl hydrogen carbonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)phenyl hydrogen carbonate depends on its specific application. In biological systems, it may act by releasing 2-(Propan-2-yl)phenol upon hydrolysis, which can interact with various molecular targets and pathways. The phenyl ring and propan-2-yl group may contribute to its binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups or structural motifs:
Propan-2-yl Thiophen-2-yl Carbonate (CAS 43225-39-4)
- Molecular Formula : C₈H₁₀O₃S
- Key Features : Contains a thiophene ring instead of a benzene ring and a propan-2-yl carbonate group.
- Reactivity : Thiophene derivatives are often more reactive toward electrophilic substitution than benzene derivatives due to sulfur’s electron-donating effects. The carbonate group may hydrolyze under acidic or basic conditions .
- Applications : Used in agrochemical and pharmaceutical synthesis.
(Prop-2-yn-1-ylsulfanyl)carbonitrile (CAS 24309-48-6)
- Molecular Formula : C₄H₃NS
- Key Features : Alkyne (prop-2-yn-1-yl) and thiocyanate groups.
- Hazard Profile: Not classified for health or environmental hazards, but toxicological data are incomplete. Precautionary measures include avoiding inhalation and contact with skin .
- Applications : Likely used in click chemistry or as a ligand precursor.
2-Phenyl-2-propanol (CAS 617-94-7)
- Molecular Formula : C₉H₁₂O
- Key Features : A tertiary alcohol with a phenyl and isopropyl group.
- Physical Properties : Boiling point 202°C, melting point 32–34°C, density 0.973 g/cm³.
- Applications : Intermediate in fragrance synthesis and polymer production .
3-Phenylpropene (CAS 122-97-4)
- Molecular Formula : C₉H₁₀
- Key Features : An alkene with a phenyl group.
- Hazard Classification : Classified as hazardous (flammable liquid, Category 4.3-III).
- Physical Properties : Boiling point 219°C, density 1.00 g/cm³ .
Comparative Data Table
| Compound | Molecular Formula | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|---|
| 2-(Propan-2-yl)phenyl hydrogen carbonate* | C₁₀H₁₂O₃ | Not available | ~200–220 (est.) | ~50–70 (est.) | ~1.1–1.3 (est.) | Phenyl, isopropyl, carbonate |
| Propan-2-yl thiophen-2-yl carbonate | C₈H₁₀O₃S | 43225-39-4 | Not reported | Not reported | Not reported | Thiophene, carbonate |
| (Prop-2-yn-1-ylsulfanyl)carbonitrile | C₄H₃NS | 24309-48-6 | Not reported | Not reported | Not reported | Alkyne, thiocyanate |
| 2-Phenyl-2-propanol | C₉H₁₂O | 617-94-7 | 202 | 32–34 | 0.973 | Tertiary alcohol, phenyl |
| 3-Phenylpropene | C₉H₁₀ | 122-97-4 | 219 | -18 | 1.00 | Alkene, phenyl |
*Estimated properties based on analogs.
Research Findings and Trends
Reactivity :
- Carbonate derivatives (e.g., propan-2-yl thiophen-2-yl carbonate) are prone to hydrolysis, forming alcohols or carboxylic acids under specific conditions .
- Hydrogen carbonates like this compound may exhibit higher acidity (pKa ~6–7) compared to alcohols (pKa ~16–19) due to the electron-withdrawing carbonate group.
Thermal Stability :
- Esters and carbonates generally decompose at elevated temperatures (>150°C). For example, 3-phenylpropene’s flammability (bp 219°C) highlights the volatility of unsaturated hydrocarbons .
Hazard Profiles :
- Compounds with inert functional groups (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) may still require caution due to incomplete toxicological data .
Limitations and Recommendations
- Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Property estimations are based on structural analogs.
- Further Research : High-resolution crystallography (e.g., using SHELXL ) could elucidate bond lengths and angles. Computational studies (DFT) may predict reactivity and stability.
Q & A
Q. What are the optimal synthetic routes for 2-(Propan-2-yl)phenyl hydrogen carbonate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of aryl hydrogen carbonates like this compound typically involves reacting a phenol derivative with a carbonate precursor (e.g., phosgene derivatives or chloroformates) under basic conditions. Key steps include:
- Base Selection: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the carbonyl carbon of the carbonate source .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C enhance reaction rates.
- Work-Up: Acidic aqueous extraction followed by column chromatography isolates the product.
Example Reaction Conditions Table:
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃, ClCO₂R | DMF | 70°C | 65–75 | |
| NaH, (Boc)₂O | THF | RT | 50–60 | [Generic] |
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- FT-IR Spectroscopy: Expect a strong C=O stretch at ~1750–1780 cm⁻¹ (carbonate ester) and O-H stretch (if acidic hydrogen remains) at ~2500–3000 cm⁻¹ .
- ¹H/¹³C NMR: Key signals include:
- ¹H: A singlet for the isopropyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C: Carbonate carbonyl at ~150–155 ppm and quaternary carbons from the isopropyl group .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M-H]⁻) matching the formula C₁₀H₁₂O₃ (exact mass: 180.0786).
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Engineering Controls: Use fume hoods to avoid inhalation of dust/aerosols .
- PPE: Nitrile gloves, lab coats, and safety goggles.
- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
- Waste Disposal: Neutralize with dilute NaOH before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling predict the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) of the carbonate ester linkage.
- MD Simulations: Simulate hydrolysis in aqueous environments (e.g., explicit water models) to evaluate degradation pathways .
- pKa Prediction: Use software like MarvinSketch to estimate the acidity of the phenolic hydrogen (if present), influencing stability .
Q. What experimental strategies resolve contradictions in thermal stability data reported for aryl hydrogen carbonates?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Conduct under inert (N₂) and oxidative (O₂) atmospheres to differentiate thermal vs. oxidative degradation.
- Differential Scanning Calorimetry (DSC): Identify melting points and exothermic/endothermic events.
- Control Experiments: Compare purity (via HPLC) across studies, as impurities (e.g., residual solvent) may skew results .
Q. How does this compound interact with enzymatic targets such as esterases or carbonic anhydrases?
Methodological Answer:
- Kinetic Assays: Monitor hydrolysis rates using UV-Vis spectroscopy (e.g., release of phenolic byproduct at λ = 270 nm).
- Docking Studies: Use AutoDock Vina to model interactions between the carbonate and active-site residues (e.g., Zn²⁺ in carbonic anhydrase) .
- IC₅₀ Determination: Dose-response curves with recombinant enzymes to assess inhibitory potency .
Q. What chromatographic methods achieve high-purity separation of this compound from synthetic byproducts?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
